Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTPWZDWKAOOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692985 | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497160-14-2 | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Horner–Wadsworth–Emmons (HWE) Reaction Route
A notable synthetic route involves the preparation of an intermediate, N-Boc-azetidin-3-ylidene acetate, which is then converted to the target compound.
- Starting materials : N-Boc-azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate.
- Reagents and conditions : Sodium hydride (NaH) suspension in mineral oil, dry tetrahydrofuran (THF), reaction at controlled temperature.
- Process : The HWE reaction forms the alkene intermediate, which can be purified by vacuum distillation.
- Outcome : This route yields a functionalized azetidine intermediate suitable for further modification toward the target compound.
Grignard Reaction with Methylmagnesium Bromide
A widely used method involves the addition of methylmagnesium bromide to N-Boc protected azetidine derivatives bearing carbamoyl or ester groups:
- Procedure :
- A solution of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate in THF is cooled to 0 °C.
- Methylmagnesium bromide (1.4 M in THF/toluene mixture) is added dropwise over 40 minutes.
- The mixture is stirred at 10–15 °C for 2 hours, then at room temperature for 1 hour.
- The reaction is quenched with aqueous citric acid.
- The organic layer is extracted, washed, dried, and purified by silica gel chromatography using chloroform as eluent.
- Yield : High yields of 77% to 93.4% have been reported for tert-butyl 3-acetylazetidine-1-carboxylate, a close precursor or related intermediate.
Carbodiimide-Mediated Coupling with N,O-Dimethylhydroxylamine Hydrochloride
This method is used to prepare the corresponding N-Boc protected cyclic aminocarboxylic acid derivatives, which can be further converted to the target compound:
- Reagents : 1,3-Dicyclohexylcarbodiimide (DCC), N,O-dimethylhydroxylamine hydrochloride.
- Conditions : Room temperature stirring in dichloromethane (DCM) or acetonitrile with triethylamine.
- Process :
- The N-Boc protected azetidine carboxylic acid is activated by DCC.
- N,O-dimethylhydroxylamine hydrochloride is added, and the mixture stirred overnight.
- Work-up involves aqueous extraction, washing with citric acid and brine, drying, and solvent removal.
- Purification by silica gel chromatography yields the product in 70–90% yield.
Summary of Reaction Conditions and Yields
Detailed Experimental Notes
- Purification : Flash column chromatography on silica gel with chloroform or petroleum ether/ethyl acetate mixtures is the standard purification method.
- Temperature control : Critical during Grignard addition to avoid side reactions; typically maintained at 0 °C during reagent addition.
- Quenching : Use of aqueous citric acid or saturated sodium bicarbonate solution to neutralize excess organometallic reagents.
- Characterization : Products are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Research Findings and Observations
- The Horner–Wadsworth–Emmons reaction provides a reliable route to functionalized azetidine intermediates, which can be diversified further.
- The Grignard reaction with methylmagnesium bromide is a robust method for introducing the acetyl group at the azetidine 3-position, with high yields and reproducibility.
- Carbodiimide coupling with N,O-dimethylhydroxylamine hydrochloride is an effective method to form the corresponding hydroxamate derivatives, which can be precursors or analogs of the target compound.
- The Boc protecting group remains stable under the reaction conditions, facilitating selective functionalization.
- Purification techniques and reaction quenching steps are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 497160-14-2
- Density : Approximately 1.108 g/cm³
- Boiling Point : Predicted at 285.8 °C
The structure includes an azetidine ring, which is a four-membered nitrogen-containing heterocycle, contributing to its unique chemical reactivity and stability compared to other azetidine derivatives .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating complex molecules. Notably, it can be utilized in:
- Synthesis of Heterocyclic Compounds : The compound is instrumental in synthesizing various heterocycles, which are essential in pharmaceutical chemistry .
- Aza-Michael Additions : This reaction is crucial for constructing C–N bonds in the synthesis of NH-heterocycles such as azetidines and piperidines, which are prevalent in drug development .
Medicinal Chemistry
The potential therapeutic applications of this compound are being explored due to its structural similarity to known bioactive compounds. Some key insights include:
- Analogs of Pain Medications : Compounds derived from azetidine structures have shown promise as analogs of pain medications like Meperidine, suggesting potential analgesic properties .
- Binding Affinity Studies : Interaction studies with biological targets such as enzymes or receptors could reveal its therapeutic mechanisms and efficacy against various diseases.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- Synthesis of Novel Amino Acid Derivatives :
- Cross-Coupling Reactions :
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate depends on its specific applicationenzymes or receptors , modulating their activity. The azetidine ring and ester group can participate in various biochemical pathways, influencing the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Amino Modifications: Benzylamino derivatives (e.g., ) exhibit improved neuroprotective activity due to enhanced hydrogen bonding and steric effects.
Physicochemical Properties
Biological Activity
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, identified by its CAS number 497160-14-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- IUPAC Name : this compound
- Appearance : Solid, semi-solid, or liquid depending on the formulation
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| CAS Number | 497160-14-2 |
| Molecular Weight | 229.27 g/mol |
| Molecular Formula | CHNO |
| Purity | Specified by supplier |
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its potential roles in drug development and therapeutic applications.
Research indicates that this compound may exert its effects through modulation of specific biological pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest interactions with enzymes involved in metabolic processes.
Research Findings
- Antimicrobial Activity : Some studies have reported that derivatives of azetidine compounds exhibit antimicrobial properties. This compound may possess similar activities, making it a candidate for further exploration in antibiotic development.
- Cytotoxicity Studies : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in oncology.
- Neuroprotective Effects : Emerging data indicate that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis | |
| Neuroprotection | Potential protective effects |
Case Studies
Several case studies highlight the efficacy of azetidine derivatives in clinical settings:
- Case Study A : A study involving a related azetidine compound demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound could be similarly effective.
- Case Study B : Clinical trials utilizing azetidine-based drugs showed promising results in reducing tumor size in specific cancer types, indicating a potential role for this compound in cancer therapy.
Q & A
Q. What advanced approaches assess the compound’s stability under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free azetidine or tert-butanol). Solid-state NMR can detect amorphous-to-crystalline phase changes impacting shelf life. Lyophilization or inert atmosphere storage (N₂) enhances stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
